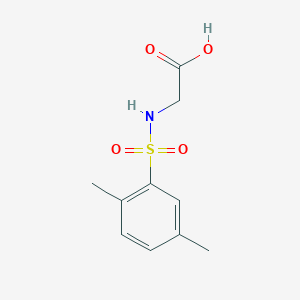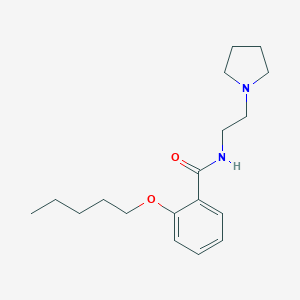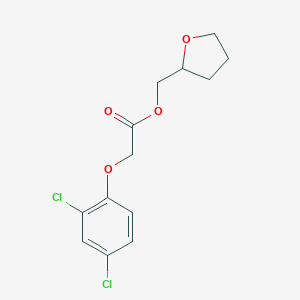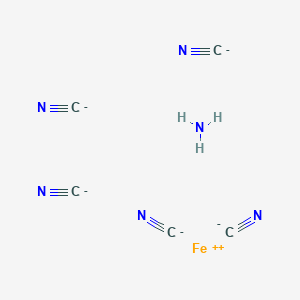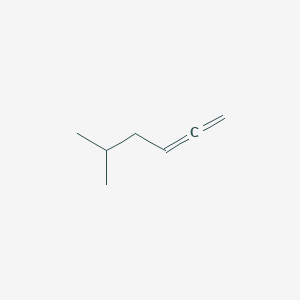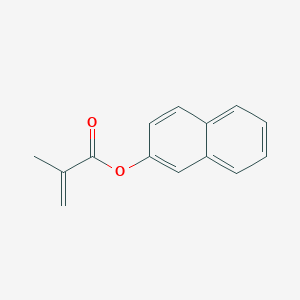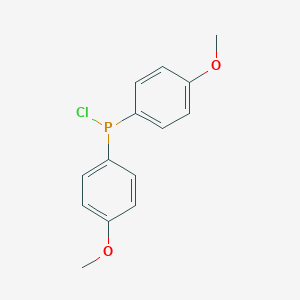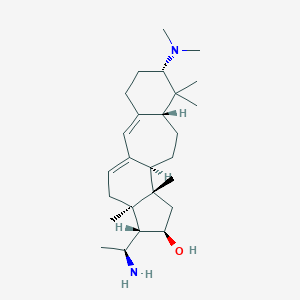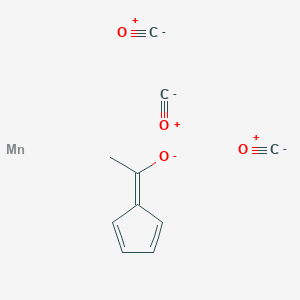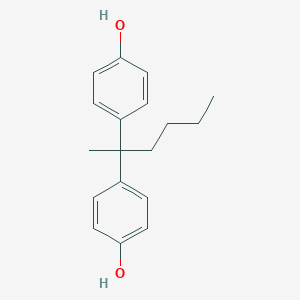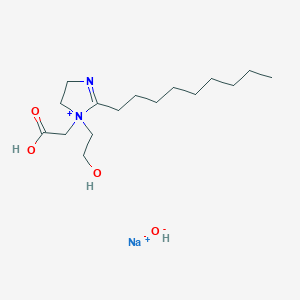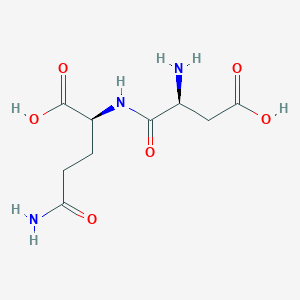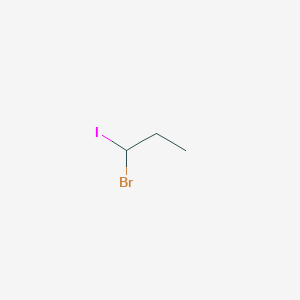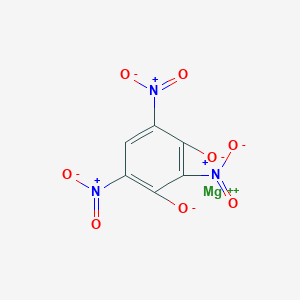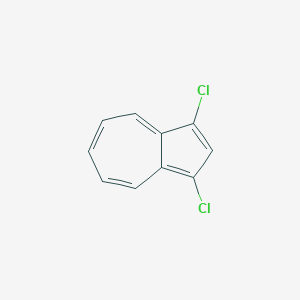
Azulene, 1,3-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 1,3-dichloro- is a chemical compound that is widely used in scientific research. It is a derivative of azulene, which is a natural organic compound found in chamomile oil. Azulene, 1,3-dichloro- is synthesized through a complex process, and it has been found to have a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of azulene, 1,3-dichloro- is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to scavenge free radicals, which are responsible for oxidative stress and cell damage.
Efectos Bioquímicos Y Fisiológicos
Azulene, 1,3-dichloro- has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular diseases. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azulene, 1,3-dichloro- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other organic compounds. However, it has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on azulene, 1,3-dichloro-. One direction is the development of new drugs based on its anti-inflammatory and antioxidant properties. Another direction is the development of new catalysts for various chemical reactions. Additionally, the potential use of azulene, 1,3-dichloro- as an antimicrobial agent needs to be further explored. Furthermore, the mechanism of action of azulene, 1,3-dichloro- needs to be fully understood to explore its potential applications in various fields of scientific research.
Conclusion
In conclusion, azulene, 1,3-dichloro- is a promising compound that has a wide range of applications in various fields of scientific research. It is synthesized through a complex process and has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. Although it has some limitations, its potential applications in the development of new drugs, catalysts, and antimicrobial agents make it an exciting compound for future research.
Métodos De Síntesis
Azulene, 1,3-dichloro- is synthesized through a complex process that involves the reaction of 1,4-dichloro-2-nitrobenzene with sodium azide in the presence of copper powder. The resulting compound is then reduced with sodium dithionite to produce azulene, 1,3-dichloro-. The synthesis method is time-consuming and requires a high level of expertise.
Aplicaciones Científicas De Investigación
Azulene, 1,3-dichloro- has been found to have a wide range of applications in various fields of scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in various chemical reactions. In addition, azulene, 1,3-dichloro- has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
14658-94-7 |
|---|---|
Nombre del producto |
Azulene, 1,3-dichloro- |
Fórmula molecular |
C10H6Cl2 |
Peso molecular |
197.06 g/mol |
Nombre IUPAC |
1,3-dichloroazulene |
InChI |
InChI=1S/C10H6Cl2/c11-9-6-10(12)8-5-3-1-2-4-7(8)9/h1-6H |
Clave InChI |
WHRWUFQUMNUVQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C(C=C2Cl)Cl)C=C1 |
SMILES canónico |
C1=CC=C2C(=C(C=C2Cl)Cl)C=C1 |
Otros números CAS |
14658-94-7 |
Sinónimos |
Azulene, 1,3-dichloro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



